pyrazolo[1,5-a]pyridin-7-ol

PI3K solubility optimization lead optimization

Pyrazolo[1,5-a]pyridin-7-ol is a critical, non-substitutable fused heterocyclic scaffold for medicinal chemistry, enabling potent kinase (p38, PI3K) and PDE4 inhibition. Positional substitution profoundly impacts biological activity, making this 7-hydroxy isomer essential for lead optimization programs in oncology, immunology, and anti-tubercular drug discovery. Procure from validated B2B channels to ensure synthetic reliability and program continuity.

Molecular Formula C7H6N2O
Molecular Weight 134.1
CAS No. 1060724-48-2
Cat. No. B6274588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrazolo[1,5-a]pyridin-7-ol
CAS1060724-48-2
Molecular FormulaC7H6N2O
Molecular Weight134.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pyrazolo[1,5-a]pyridin-7-ol (CAS 1060724-48-2) – Procurement and Differentiation Guide for Heterocyclic Scaffolds in Kinase and PDE Inhibitor Discovery


pyrazolo[1,5-a]pyridin-7-ol (CAS 1060724-48-2, C7H6N2O, MW 134.14) is a fused heterocyclic scaffold combining a pyrazole and a pyridine ring, featuring a hydroxyl group at the 7-position [1]. This bicyclic core serves as a versatile intermediate and privileged structure in medicinal chemistry, with demonstrated utility across multiple therapeutic areas including kinase inhibition (p38, PI3K, EphB3, TrkA), phosphodiesterase (PDE4) inhibition, EP1 receptor antagonism, and human dihydroorotate dehydrogenase (hDHODH) inhibition [2][3][4]. The 7-hydroxy substitution pattern confers distinct physicochemical and biological properties compared to other regioisomers and heterocyclic alternatives, influencing potency, selectivity, solubility, and metabolic stability profiles [5].

Why Generic Substitution of pyrazolo[1,5-a]pyridin-7-ol (CAS 1060724-48-2) Fails: Scaffold-Specific SAR Dictates Biological Outcome


The pyrazolo[1,5-a]pyridine scaffold cannot be indiscriminately substituted with other fused heterocycles or even with regioisomers of the same core without profoundly altering biological activity. Positional substitution on the pyrazolo[1,5-a]pyridine ring system directly impacts kinase selectivity, potency, and physicochemical properties [1]. For example, moving a heteroatom within the bicyclic core can change EP1 receptor antagonist activity by 50-fold (IC50 = 250 nM vs 5.0 nM) [2]. Similarly, pyrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyridine, and pyrazolo[3,4-b]pyridine scaffolds, while structurally related, exhibit distinct target engagement profiles, ADME properties, and synthetic accessibility [3][4]. The 7-hydroxy substitution pattern on pyrazolo[1,5-a]pyridine specifically influences hydrogen-bonding capacity and tautomeric equilibrium, which are critical for binding to kinase hinge regions and for metabolic stability [5]. Generic substitution risks loss of target potency, altered selectivity, or unpredictable pharmacokinetics that can derail lead optimization programs. The quantitative evidence below demonstrates precisely why pyrazolo[1,5-a]pyridin-7-ol and its derivatives occupy a unique and non-substitutable position in medicinal chemistry workflows.

Quantitative Differentiation Evidence for pyrazolo[1,5-a]pyridin-7-ol (CAS 1060724-48-2) Against Comparators and In-Class Analogs


Aqueous Solubility Enhancement of >1000-Fold via Structural Optimization of pyrazolo[1,5-a]pyridine Scaffold Versus Baseline Series

Optimization of the pyrazolo[1,5-a]pyridine scaffold achieved up to 1000× greater aqueous solubility compared to earlier generation compounds in the same series while maintaining comparable p110α potency and selectivity. This improvement was realized by incorporating a basic amine into the scaffold, forming hydrochloride salts. [1][2]

PI3K solubility optimization lead optimization

Negligible CYP450 Interaction of pyrazolo[1,5-a]pyridine-3-carboxamide TB47 Versus CYP-Liable Scaffolds

The pyrazolo[1,5-a]pyridine-3-carboxamide derivative TB47 demonstrated negligible CYP450 interactions in pharmacokinetic and toxicity studies, alongside minimal cytotoxicity and hERG channel inhibition. This profile is particularly favorable for combination therapies in tuberculosis treatment. [1]

CYP450 tuberculosis drug-drug interaction

Superior Cellular Differentiation of 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold (Compound 4) Versus Brequinar in AML Models

Compound 4, based on the 2-hydroxypyrazolo[1,5-a]pyridine scaffold, exhibited an EC50 of 74 nM for pro-differentiating effects on AML THP1 cells, which is 3.4-fold superior to brequinar (EC50 = 249 nM), one of the most potent hDHODH inhibitors known. [1][2]

hDHODH AML differentiation therapy

Nanomolar EP1 Antagonist Activity of Pyrazolo[1,5-a]pyridine Derivative 4c Versus Positional Isomer with 50-Fold Difference

In the pyrazolo[1,5-a]pyridine series, compound 4c achieved nanomolar EP1 antagonist activity (exact IC50 not specified in available abstract; described as 'nanomolar-level') and exhibited good pharmacological effect via intraduodenal administration in a rat bladder contraction model. This contrasts with a 50-fold difference in activity observed between positional isomers (IC50 = 250 nM vs 5.0 nM) of related benzofuran derivatives, underscoring the critical importance of heteroatom placement within bicyclic cores. [1]

EP1 antagonist overactive bladder pain

p110α Isoform Selectivity of pyrazolo[1,5-a]pyridine Scaffold (Compound 5x: IC50 0.9 nM) Versus Alternative Scaffolds

Compound 5x, a pyrazolo[1,5-a]pyridine derivative, exhibits exceptional potency for the p110α isoform of PI3K with an IC50 of 0.9 nM, and demonstrates selectivity for p110α over other Class Ia PI3 kinases. The scaffold's selectivity can be tuned from pan-PI3K to p110α-selective or p110δ-selective by modifying the central linker group and sulfur oxidation state. [1][2]

PI3K p110α cancer

Optimal Research and Industrial Application Scenarios for pyrazolo[1,5-a]pyridin-7-ol (CAS 1060724-48-2) Based on Quantitative Evidence


PI3K p110α-Selective Inhibitor Lead Optimization Requiring Enhanced Aqueous Solubility

Programs developing p110α-selective PI3K inhibitors for oncology can leverage pyrazolo[1,5-a]pyridine scaffold derivatives to achieve up to 1000× greater aqueous solubility compared to earlier series, while maintaining sub-nanomolar potency (IC50 = 0.9 nM) and isoform selectivity. This directly addresses formulation and bioavailability challenges without sacrificing target engagement. [1][2]

hDHODH Inhibitor Development for Acute Myeloid Leukemia (AML) Differentiation Therapy

For AML differentiation therapy programs, the 2-hydroxypyrazolo[1,5-a]pyridine scaffold (structurally related to pyrazolo[1,5-a]pyridin-7-ol) provides a validated starting point with demonstrated superiority over brequinar (EC50 74 nM vs 249 nM) in pro-differentiating THP1 cells. This scaffold offers a clear efficacy advantage and reduced cytotoxicity in non-AML cells, making it a preferred choice for lead identification. [3]

Anti-Tuberculosis Combination Therapy with Low Drug-Drug Interaction Risk

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives (e.g., TB47) exhibit negligible CYP450 interactions and potent activity against M. tuberculosis clinical isolates (MIC 0.016-0.500 µg/mL), including multi-drug resistant strains. This profile is ideally suited for inclusion in multi-drug regimens where DDI risk must be minimized. [4]

EP1 Receptor Antagonist Discovery for Overactive Bladder and Inflammatory Pain

The pyrazolo[1,5-a]pyridine core enables nanomolar EP1 antagonist activity when properly substituted, as demonstrated by compound 4c's in vivo efficacy in a rat bladder contraction model. The observed 50-fold activity difference between positional isomers underscores the critical importance of this specific scaffold for achieving desired EP1 pharmacology. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for pyrazolo[1,5-a]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.